Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
Description
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a carbamate derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a phenylcarbamate moiety. This compound belongs to a class of heterocyclic molecules with demonstrated bioactivity in medicinal and agrochemical contexts. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the cyclopropyl group may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
ethyl N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-15(19)16-12-6-4-3-5-11(12)9-13-17-14(18-21-13)10-7-8-10/h3-6,10H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLQSVQMROHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, which helps in maintaining the integrity of sensitive functional groups.
Industrial Production Methods
Industrial production of such compounds often involves scalable methods that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: The presence of the oxadiazole ring and carbamate group allows for nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors
Medicine: Its structural features may contribute to therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Findings :
- The cyclopropyl-oxadiazole motif in the target compound likely enhances target selectivity compared to chlorinated phenyl analogs (e.g., 4a–i), which exhibit broader antifungal activity but lower specificity .
- The carboxylic acid derivative in demonstrates high potency (IC₅₀ = 0.062 µM), suggesting that carbamate analogs with similar substituents may achieve comparable efficacy in enzyme inhibition.
Thiazole-Containing Carbamates
Thiazole rings are common bioisosteres for oxadiazoles. Notable examples include:
Key Findings :
- Thiazole-based carbamates (e.g., ) often exhibit improved solubility due to nitrogen-rich heterocycles but may suffer from reduced metabolic stability compared to oxadiazole derivatives.
Pesticidal Carbamate Derivatives
Carbamates are widely used in agrochemistry. Relevant pesticidal analogs include:
Key Findings :
- The target compound’s 3-cyclopropyl-1,2,4-oxadiazole moiety distinguishes it from classical pesticidal carbamates (e.g., fenoxycarb), which rely on aromatic ethers for activity .
- Cyclopropyl groups may reduce environmental persistence compared to chlorinated analogs like chlorpropham, aligning with modern trends in eco-friendly agrochemical design .
Biological Activity
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 251.28 g/mol. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and ethyl groups via various coupling methods.
Synthetic Route Overview
- Formation of Oxadiazole Ring : The oxadiazole structure is synthesized from appropriate precursors under controlled conditions.
- Cyclopropyl Group Attachment : This is achieved using cyclopropyl halides or other cyclopropyl reagents.
- Carbamate Formation : The final step involves the reaction of the phenolic group with ethyl chloroformate to yield the carbamate.
The biological activity of this compound is primarily linked to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : It acts as a ligand for certain receptors, potentially influencing signaling pathways related to inflammation and immune responses.
Antimicrobial Activity
A study demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound showed effective inhibition against strains of Mycobacterium tuberculosis, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Research has indicated that oxadiazole derivatives can modulate inflammatory responses. For instance, a derivative was shown to reduce pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
